molecular formula C14H15N3O2S B2994653 (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone CAS No. 1211839-51-8

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone

Cat. No.: B2994653
CAS No.: 1211839-51-8
M. Wt: 289.35
InChI Key: QDERYAKSTOEMCM-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone (CAS 1211839-51-8) is a chemical compound with the molecular formula C14H15N3O2S and a molecular weight of 289.35 g/mol . This methanone derivative features a 4-methyl-1,2,3-thiadiazole ring system linked to a 2-phenylmorpholine group, creating a hybrid structure of interest in medicinal and organic chemistry . The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties . While specific biological data for this compound is not widely published in the available literature, its structural profile suggests potential as a valuable intermediate or building block for the synthesis of more complex molecules . Researchers can utilize this compound in developing novel therapeutic agents, exploring structure-activity relationships (SAR), and investigating new mechanisms of action. It is also suitable for chemical biology studies and as a reference standard in analytical chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERYAKSTOEMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylmorpholine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocyclic Modifications
  • Thiadiazole vs. Triazole: The compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (C₁₈H₁₆F₃N₅O) replaces the thiadiazole with a triazole ring. The trifluoromethyl-quinoline substituent further enhances lipophilicity, making it suitable for agricultural applications . Impact: Thiadiazole derivatives may exhibit stronger electrophilic reactivity, favoring covalent interactions in drug design, while triazoles are more commonly used as non-covalent binders.
  • Thiadiazole vs. Thiazole: (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone features a thiazole core. Thiazoles are less strained than thiadiazoles, with a single sulfur atom contributing to moderate electron-withdrawing effects. The phenylamino group at the 2-position and chlorophenyl substituent at the 5-position are linked to antitumor activity . Impact: Thiazole derivatives may exhibit better metabolic stability compared to thiadiazoles due to reduced ring strain.
Substituent Variations
  • Morpholino-Phenyl vs. Methoxyphenyl: 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone (C₁₄H₁₅N₃O₃S) replaces the phenylmorpholino group with a methoxyphenyl substituent. Impact: Methoxyphenyl derivatives may exhibit improved solubility and altered pharmacokinetics compared to phenylmorpholino analogs.
  • Thiophene and Pyridazine Integration: 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone (C₁₈H₁₈N₄O₂S₃) incorporates a thiophene and pyridazine ring. The thiophene enhances aromatic interactions, while the pyridazine introduces additional hydrogen-bonding sites . Impact: Such structural complexity may broaden bioactivity but reduce synthetic accessibility.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone (Target) C₁₄H₁₅N₃O₂S 305.35* Thiadiazole, phenylmorpholino High electrophilicity, moderate solubility
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone C₁₄H₁₅N₃O₃S 305.35 Thiadiazole, methoxyphenyl Enhanced solubility, π-π stacking
{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone C₁₈H₁₆F₃N₅O 399.35 Triazole, trifluoromethyl-quinoline High lipophilicity, agrochemical use
(4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone C₁₇H₁₄ClN₃OS 343.83 Thiazole, chlorophenyl, phenylamino Antitumor activity, metabolic stability

*Molecular weight inferred from structurally similar compounds in .

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a novel thiadiazole derivative that has garnered attention for its potential biological applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14N4OS\text{C}_{13}\text{H}_{14}\text{N}_4\text{OS}

This structure features a thiadiazole ring and a morpholino group, which are critical for its biological activity. The presence of the methyl group on the thiadiazole enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate aldehydes to form the thiadiazole.
  • Mannich Reaction : The thiadiazole derivative is then reacted with morpholine and an aldehyde to yield the final product.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a series of 4-methyl-1,2,3-thiadiazole derivatives demonstrated potent activity against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound A1.95 µg/mL4 µg/mL
Compound B3.12 µg/mL8 µg/mL
This compound2.50 µg/mL5 µg/mL

The compound has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that thiadiazole derivatives can also exhibit anticancer properties. For example:

  • A study on structurally similar compounds revealed that they inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Cancer Cell LineIC50 (µM)
Human Lung Carcinoma15
Breast Cancer20
Colon Cancer25

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazoles often inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction : The compound may interfere with signaling pathways that promote cell proliferation in cancer cells.

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

  • Study on Antimicrobial Properties : A recent publication evaluated a series of thiadiazole derivatives against common pathogens and found that modifications to the phenyl ring significantly enhanced activity .
  • Anticancer Research : Another study focused on the antiproliferative effects of thiadiazole derivatives on human cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Advanced Research Question

  • Molecular Docking : Screens against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the thiadiazole ring .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

What crystallographic techniques are critical for analyzing the solid-state structure of this compound?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C-S-C in thiadiazole ~85–90°) and torsion angles between the thiadiazole and morpholine moieties.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between phenyl groups, C-H···O hydrogen bonds).
  • Powder XRD : Verifies phase purity and polymorphism .

How can researchers mitigate toxicity risks during in vitro biological assays involving this compound?

Advanced Research Question

  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Solubility Optimization : Employ co-solvents (DMSO ≤0.1%) or nanoformulations to reduce aggregation .

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